molecular formula C14H18N2O3 B2584737 N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide CAS No. 1252464-65-5

N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide

Cat. No. B2584737
CAS RN: 1252464-65-5
M. Wt: 262.309
InChI Key: IFYUPVAJWWZQIF-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide, also known as CYM-5442, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the benzamide family of compounds, which are known to exhibit a wide range of biological activities. CYM-5442 has been shown to have a potent inhibitory effect on a specific enzyme, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide exerts its inhibitory effect by binding to a specific enzyme, known as fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are signaling molecules involved in various physiological processes, including pain, inflammation, and mood regulation. By inhibiting FAAH, N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide increases the levels of endocannabinoids, leading to a range of biological effects.
Biochemical and Physiological Effects:
The inhibition of FAAH by N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of various diseases, including arthritis and neuropathic pain. N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide has also been shown to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury. Additionally, N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide has several advantages as a research tool. It is a potent and selective inhibitor of FAAH, making it a valuable tool for studying the role of endocannabinoids in various physiological processes. Additionally, N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide has been shown to have good oral bioavailability and pharmacokinetic properties, making it suitable for use in animal models. However, like any research tool, N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide has limitations. Its effects on endocannabinoid levels can be complex, and the interpretation of results can be challenging. Additionally, N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide may have off-target effects, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide. One area of interest is the potential use of N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide in the treatment of cancer. Studies have shown that endocannabinoids play a role in the regulation of tumor growth, and the inhibition of FAAH by N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide may have antitumor effects. Another area of interest is the use of N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide in the treatment of neurodegenerative disorders, such as Alzheimer's disease. N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide has been shown to have neuroprotective effects, and may have potential as a disease-modifying therapy. Additionally, further research is needed to fully understand the effects of N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide on endocannabinoid levels and the potential off-target effects of the compound.

Synthesis Methods

The synthesis of N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by a coupling reaction with N-(1-cyano-1-methylpropyl)amine to form the desired product. The purity and yield of the final product can be optimized through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have a potent inhibitory effect on a specific enzyme, which makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide has also been studied for its potential use in drug discovery, as it can serve as a lead compound for the development of new and more potent inhibitors.

properties

IUPAC Name

N-(2-cyanobutan-2-yl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-5-14(2,9-15)16-13(17)10-6-7-11(18-3)12(8-10)19-4/h6-8H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYUPVAJWWZQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-methylpropyl)-3,4-dimethoxybenzamide

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